3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.8g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, a group related to the chlorophenyl moiety of the compound, are known for their moderate toxic effects on both mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. Chlorophenols also exhibit a strong organoleptic effect, impacting the sensory properties of water (Krijgsheld & Gen, 1986).
Material Science Applications
In material science, particularly in the development of plastic scintillators, the use of oxazole derivatives has been explored. Oxazoles, when used as luminescent dyes in plastic scintillators based on polymethyl methacrylate, do not alter the scintillation efficiency, optical transparency, or stability to thermal, light, and radiation damage. This application underscores the potential of oxazole derivatives in developing advanced materials for radiation detection (Salimgareeva & Kolesov, 2005).
Pharmacological Research
The pharmacological exploration of oxazole derivatives has demonstrated their significance in drug discovery, bioconjugation, and material science. The diverse applications of 1,2,3-triazoles, a scaffold related to oxazoles, in medicinal chemistry highlight the broad potential of these compounds in developing new therapeutic agents (Kaushik et al., 2019). Additionally, 4-phosphorylated derivatives of 1,3-azoles (which include oxazoles) have shown various biological activities, indicating the potential for developing drugs with reduced toxicity and enhanced efficacy (Abdurakhmanova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages (tams) in pancreatic ductal adenocarcinoma (pdac) . The AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .
Mode of Action
It can be inferred from similar compounds that the activation of ahr in tams can lead to an inflammatory phenotype .
Biochemical Pathways
Similar compounds have been shown to influence the tryptophan metabolism pathway . The activation of AhR in TAMs can lead to changes in this pathway, affecting the immune response .
Result of Action
Similar compounds have been shown to reduce pdac growth, improve the efficacy of immune checkpoint blockade, and increase intra-tumoral frequencies of ifnγ+cd8+ t cells .
Action Environment
It has been found that the removal of dietary tryptophan can reduce tam ahr activity and promote intra-tumoral accumulation of tnfα+ifnγ+cd8+ t cells . Providing dietary indoles can block this effect .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-16(17(21-24-11)14-8-3-4-9-15(14)19)18(22)20-12-6-5-7-13(10-12)23-2/h3-10H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXKUZLELFGNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.